molecular formula C13H19FN2O2S B1451378 1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine CAS No. 1000339-75-2

1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine

Cat. No.: B1451378
CAS No.: 1000339-75-2
M. Wt: 286.37 g/mol
InChI Key: QLOVVGFUELASSZ-UHFFFAOYSA-N
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Description

1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine is a chemical compound with the molecular formula C13H19FN2O2S and a molecular weight of 286.37 g/mol . This compound is characterized by the presence of an ethylsulphonyl group, a fluorophenyl group, and a methylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine involves several steps. One common method includes the reaction of 4-(ethylsulphonyl)-2-fluoroaniline with 3-methylpiperazine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-ethylsulfonyl-2-fluorophenyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2S/c1-3-19(17,18)11-4-5-13(12(14)8-11)16-7-6-15-10(2)9-16/h4-5,8,10,15H,3,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOVVGFUELASSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCNC(C2)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205075
Record name 1-[4-(Ethylsulfonyl)-2-fluorophenyl]-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-75-2
Record name 1-[4-(Ethylsulfonyl)-2-fluorophenyl]-3-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Ethylsulfonyl)-2-fluorophenyl]-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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